N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced through a substitution reaction.
Attachment of the Prop-2-en-1-yl Group: This step involves the alkylation of the triazole ring.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound may also interfere with cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the thiophene and prop-2-en-1-yl groups, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
618879-92-8 |
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Molecular Formula |
C19H20N4OS2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4OS2/c1-4-9-23-18(16-6-5-10-25-16)21-22-19(23)26-12-17(24)20-15-8-7-13(2)14(3)11-15/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,24) |
InChI Key |
ZZWWPKYDRIRSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)C |
Origin of Product |
United States |
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